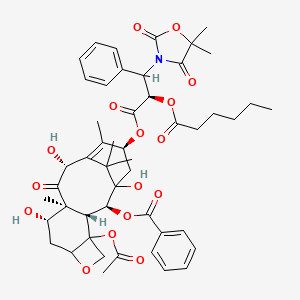
Hexanoyl Docetaxel Metabolite M4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hexanoyl Docetaxel Metabolite M4 is a metabolite of Docetaxel, a semisynthetic derivative of Paclitaxel. Docetaxel is an antimitotic agent that promotes the assembly of microtubules and inhibits their depolymerization to free tubulin . This compound is significant in the field of cancer research and treatment due to its role in the metabolism of Docetaxel.
Preparation Methods
The preparation of Hexanoyl Docetaxel Metabolite M4 involves the metabolism of Docetaxel. Docetaxel is a semisynthetic taxane analog prepared from 10-deacetyl baccatin III, a noncytotoxic precursor isolated from the needles of the European yew tree (Taxus baccata L.) . The metabolic pathway involves the oxidation of the tert-butyl group on the side chain at C-13 of Docetaxel into a primary alcohol, which leads to further oxidation and the formation of cyclic hydroxyoxazolidinones . Industrial production methods for Docetaxel involve high-performance liquid chromatography (HPLC) and mass spectrometry to trace and identify metabolites .
Chemical Reactions Analysis
Hexanoyl Docetaxel Metabolite M4 undergoes various chemical reactions, including oxidation and hydrolysis. The oxidation of the tert-butyl group on the side chain at C-13 of Docetaxel leads to the formation of primary alcohols and cyclic hydroxyoxazolidinones . Common reagents used in these reactions include oxidizing agents and solvents suitable for HPLC . The major products formed from these reactions are the cyclic hydroxyoxazolidinones, which are diastereomers .
Scientific Research Applications
Hexanoyl Docetaxel Metabolite M4 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used to study the metabolic pathways of Docetaxel and its derivatives . In biology and medicine, it is significant in cancer research, particularly in understanding the pharmacokinetics and pharmacodynamics of Docetaxel . The compound is also used in the development of targeted drug delivery systems and novel formulations for cancer treatment .
Mechanism of Action
The mechanism of action of Hexanoyl Docetaxel Metabolite M4 involves its role as a metabolite of Docetaxel. Docetaxel binds to microtubules and prevents their depolymerization, thereby inhibiting cell division and promoting cell death . The metabolism of Docetaxel by cytochrome P450 enzymes leads to the formation of this compound, which retains some of the antimitotic properties of the parent compound . The molecular targets and pathways involved include microtubulin and the inhibition of microtubule dynamics .
Comparison with Similar Compounds
Hexanoyl Docetaxel Metabolite M4 is similar to other metabolites of Docetaxel, such as M-1, M-2, and M-3 . These metabolites are formed through similar metabolic pathways and share structural similarities. this compound is unique due to its specific chemical structure and the presence of a hexanoyl group . This uniqueness contributes to its distinct pharmacokinetic and pharmacodynamic properties compared to other metabolites .
Properties
Molecular Formula |
C49H59NO16 |
|---|---|
Molecular Weight |
918.0 g/mol |
IUPAC Name |
[(2S,3R,9S,10S,12R,15S)-4-acetyloxy-15-[(2R)-3-(5,5-dimethyl-2,4-dioxo-1,3-oxazolidin-3-yl)-2-hexanoyloxy-3-phenylpropanoyl]oxy-1,9,12-trihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate |
InChI |
InChI=1S/C49H59NO16/c1-9-10-13-22-33(53)63-37(35(28-18-14-11-15-19-28)50-43(58)46(6,7)66-44(50)59)42(57)62-30-24-49(60)40(64-41(56)29-20-16-12-17-21-29)38-47(8,39(55)36(54)34(26(30)2)45(49,4)5)31(52)23-32-48(38,25-61-32)65-27(3)51/h11-12,14-21,30-32,35-38,40,52,54,60H,9-10,13,22-25H2,1-8H3/t30-,31-,32?,35?,36+,37+,38-,40-,47+,48?,49?/m0/s1 |
InChI Key |
ZCNKBHWOZWMUAJ-NMDJHNSKSA-N |
Isomeric SMILES |
CCCCCC(=O)O[C@H](C(C1=CC=CC=C1)N2C(=O)C(OC2=O)(C)C)C(=O)O[C@H]3CC4([C@H]([C@H]5[C@@]([C@H](CC6C5(CO6)OC(=O)C)O)(C(=O)[C@@H](C(=C3C)C4(C)C)O)C)OC(=O)C7=CC=CC=C7)O |
Canonical SMILES |
CCCCCC(=O)OC(C(C1=CC=CC=C1)N2C(=O)C(OC2=O)(C)C)C(=O)OC3CC4(C(C5C(C(CC6C5(CO6)OC(=O)C)O)(C(=O)C(C(=C3C)C4(C)C)O)C)OC(=O)C7=CC=CC=C7)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


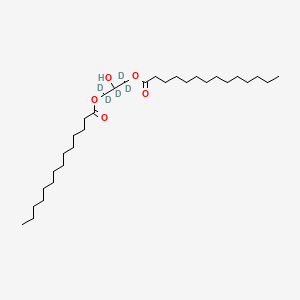
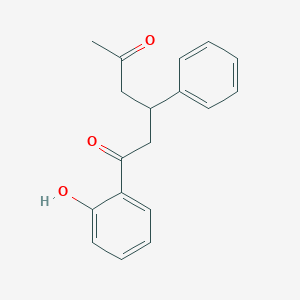

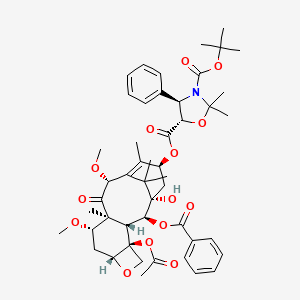

![(2S,3S,4S,5R,6R)-6-[[(3S,4S,4aR,6aR,6bS,8aR,9S,12aS,14aR,14bR)-9-hydroxy-4-(hydroxymethyl)-4,6a,6b,8a,11,11,14b-heptamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-5-[(2S,3R,4S,5S)-4,5-dihydroxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxyoxane-2-carboxylic acid](/img/structure/B13842117.png)




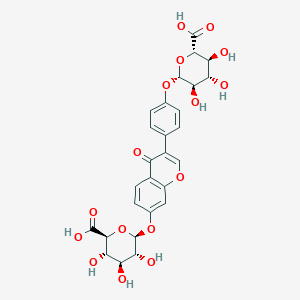

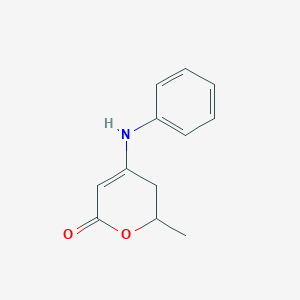
![1-[(4-methoxyphenyl)methyl]-6,7-dihydro-5H-indazol-4-one](/img/structure/B13842159.png)
